

Commercial availability and suppliers of Ethyl 5-aminoindoline-1-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-aminoindoline-1-carboxylate

Cat. No.: B1517544

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Technical Guide: Ethyl 5-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5-aminoindoline-1-carboxylate**, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, a plausible synthetic route, and its relevance in the context of anti-inflammatory drug development.

Commercial Availability and Suppliers

Ethyl 5-aminoindoline-1-carboxylate, also cataloged as Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, is primarily available commercially as its hydrochloride salt. This form enhances the stability and solubility of the compound for research and development purposes.

Table 1: Commercial Suppliers of **Ethyl 5-aminoindoline-1-carboxylate** Hydrochloride

Supplier	Product Name	CAS Number
BLD Pharm	Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride	1193390-54-3[1]
Santa Cruz Biotechnology	ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride	1193390-54-3
CP Lab Safety	ethyl 5-amino-2, 3-dihydro-1H-indole-1-carboxylate hydrochloride	1193390-54-3[2]

Note: Availability and catalog numbers should be verified on the respective supplier websites.

Physicochemical and Toxicological Data

Comprehensive experimental data for **Ethyl 5-aminoindoline-1-carboxylate** is not readily available in public literature. However, data for structurally related compounds, such as its indole analogue (Ethyl 5-nitroindole-2-carboxylate), can provide indicative properties.

Table 2: Physicochemical Properties of a Related Indole Analog (Ethyl 5-nitroindole-2-carboxylate)

Property	Value	CAS Number (Analog)
Molecular Formula	C11H10N2O4	16732-57-3
Molecular Weight	234.21 g/mol	16732-57-3
Appearance	Yellow to brown powder	16732-57-3[3]
Melting Point	220-225 °C	16732-57-3[3]
Boiling Point	429.5 °C at 760 mmHg	16732-57-3[3]
Flash Point	213.5 °C	16732-57-3[3]
Density	1.393 g/cm ³	16732-57-3[3]
Solubility	Negligible in water	16732-57-3[3]

Table 3: Toxicological Profile of a Related Indole Analog (Ethyl 5-Nitroindole-2-Carboxylate)

Effect	Observation
Eye Irritation	May cause eye irritation[4]
Skin Irritation	May cause skin irritation[4]
Inhalation	May cause respiratory tract irritation[4]
Ingestion	May cause gastrointestinal irritation[4]

Caution: The toxicological properties of **Ethyl 5-aminoindoline-1-carboxylate** itself have not been fully investigated. Handle with appropriate personal protective equipment.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **Ethyl 5-aminoindoline-1-carboxylate** is not widely published. However, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, such as the reduction of a nitro group and subsequent N-protection.

A common precursor for this synthesis is 5-nitroindoline. The synthesis would involve two key steps:

- N-ethoxycarbonylation: Protection of the indoline nitrogen with an ethyl carboxylate group.
- Reduction of the Nitro Group: Conversion of the nitro group at the 5-position to an amine.

Below is a representative experimental protocol derived from procedures for similar transformations.^{[5][6]}

Representative Synthesis Workflow

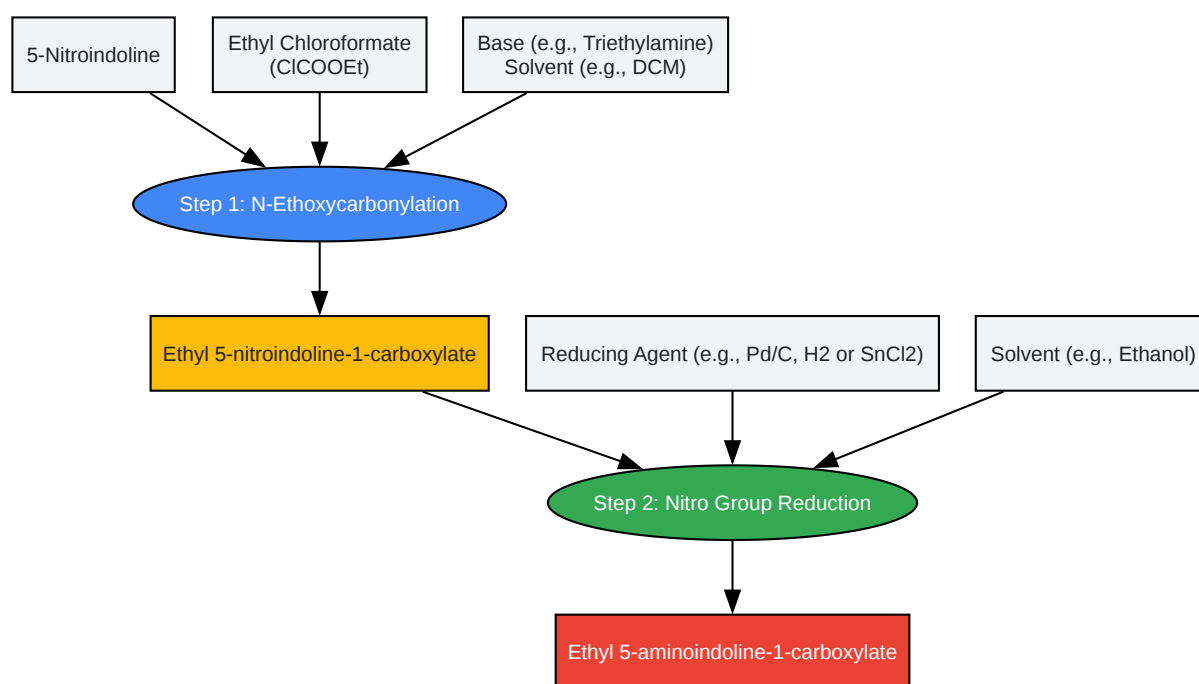


Figure 1: Proposed Synthesis Workflow

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Caption: Proposed Synthesis Workflow

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 5-nitroindoline-1-carboxylate

- To a solution of 5-nitroindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 equivalents).
- Cool the reaction mixture to 0 °C in an ice bath.
- Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with the addition of water.
- Separate the organic layer, and extract the aqueous layer with the solvent used.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield Ethyl 5-nitroindoline-1-carboxylate.

Step 2: Synthesis of **Ethyl 5-aminoindoline-1-carboxylate**

- Dissolve Ethyl 5-nitroindoline-1-carboxylate (1 equivalent) in a solvent such as ethanol or ethyl acetate.
- Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.
- Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi) until the starting material is consumed (monitored by TLC).
- Alternatively, reduction can be achieved using a reagent like tin(II) chloride (SnCl₂) in ethanol at reflux.^[7]

- After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The product can be further purified by recrystallization or column chromatography to yield **Ethyl 5-aminoindoline-1-carboxylate**.

Applications in Drug Discovery: Targeting Inflammatory Pathways

The indoline scaffold is a privileged structure in medicinal chemistry. Recent research has highlighted the potential of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).^{[8][9][10]} Both enzymes are key players in the arachidonic acid cascade, a critical pathway in the inflammatory response.

- **5-Lipoxygenase (5-LOX):** This enzyme is responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma and allergic reactions.^[11]
- **Soluble Epoxide Hydrolase (sEH):** This enzyme degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH increases the levels of these beneficial mediators.

The dual inhibition of 5-LOX and sEH is a promising strategy for developing novel anti-inflammatory drugs with potentially synergistic effects.^[11] **Ethyl 5-aminoindoline-1-carboxylate** serves as a valuable starting material or fragment for the synthesis of more complex molecules designed to target these enzymes.

Arachidonic Acid Cascade and Potential Inhibition Sites

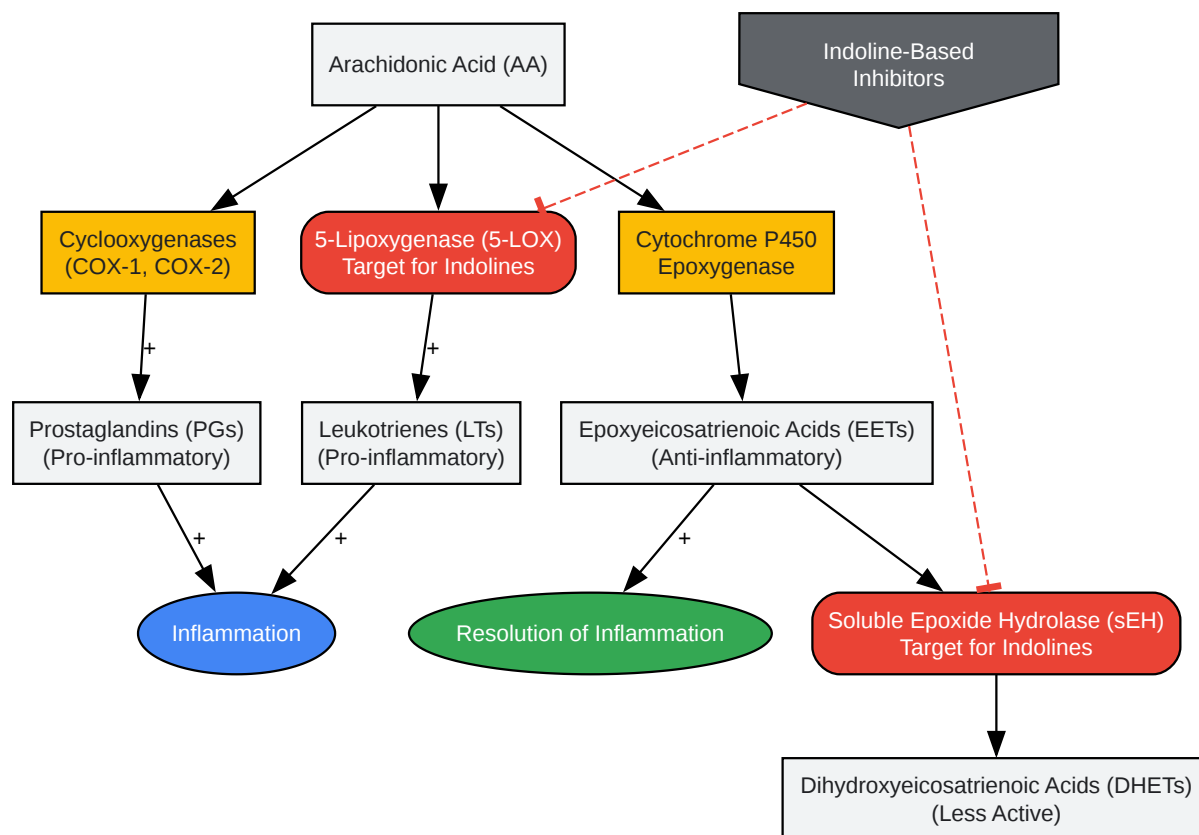


Figure 2: Arachidonic Acid Signaling Pathway

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